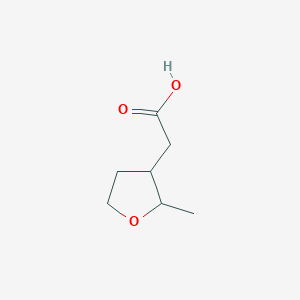

2-(2-Methyltetrahydrofuran-3-yl)acetic acid

Description

2-(2-Methyltetrahydrofuran-3-yl)acetic acid is a carboxylic acid derivative featuring a tetrahydrofuran (THF) ring substituted with a methyl group at the 2-position and an acetic acid moiety at the 3-position. The THF ring introduces conformational constraints, while the acetic acid group confers acidity (pKa ~4–5) and hydrogen-bonding capabilities.

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

2-(2-methyloxolan-3-yl)acetic acid |

InChI |

InChI=1S/C7H12O3/c1-5-6(2-3-10-5)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |

InChI Key |

VKSAXGLYIZSGTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCO1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Main Preparation Strategies

Synthesis via 2-Methyltetrahydrofuran-3-thiol Intermediate

One well-documented approach involves first preparing 2-methyltetrahydrofuran-3-thiol, which can then be converted to the acetic acid derivative. The preparation of this intermediate is pivotal.

Preparation of 2-Methyltetrahydrofuran-3-thiol

- Starting Material: Bread ketone (a ketone precursor structurally related to the tetrahydrofuran ring).

- Step 1: Vulcanization Reaction

Bread ketone undergoes a vulcanization reaction with a vulcanization reagent in a suitable solvent to form an intermediate (Intermediate 1).- Solvent screening showed that acetonitrile significantly improves material dispersibility and purification ease compared to tetrahydrofuran, dichloromethane, or toluene.

- Reaction temperature is controlled around 50 °C for 5 hours.

- The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.

- Step 2: Reduction Reaction

The intermediate is then reduced using potassium borohydride in methanol under alkaline conditions at low temperature (10–15 °C).- After reaction completion, the mixture is acidified to pH 5–6 using concentrated hydrochloric acid, filtered to remove salts, and extracted with dichloromethane.

- Purification involves flash evaporation and rectification under reduced pressure (e.g., -0.1 MPa at 65–75 °C).

- Yields and Purity:

- The overall yield for 2-methyltetrahydrofuran-3-thiol can reach approximately 75% with a purity greater than 99% (GC analysis).

- The process benefits from fewer steps, simpler operation, and less waste compared to traditional methods.

This method is described in detail in a patent (CN111943916A), which emphasizes industrial scalability and environmental considerations such as waste reduction and safer reaction conditions.

Conversion to 2-(2-Methyltetrahydrofuran-3-yl)acetic acid

While the patent focuses on the thiol intermediate, literature suggests that subsequent oxidation or functional group transformation can convert the thiol or related intermediates to the acetic acid derivative. Specific protocols for this step are less documented but generally involve:

- Oxidation of the thiol to a sulfonic acid or replacement by carboxylation reactions.

- Direct alkylation or carboxymethylation at the 3-position of the tetrahydrofuran ring.

Alternative Synthetic Routes

Other synthetic approaches include:

Starting from 2-Methylfuran:

Hydrogenation of 2-methylfuran under catalytic conditions (e.g., Pd/C catalyst, hydrogen atmosphere in isopropyl alcohol) to yield 2-methyltetrahydrofuran, which can then be functionalized to introduce the acetic acid moiety.

This approach is useful for the tetrahydrofuran ring construction but requires additional steps for side-chain introduction.Photoredox Catalysis and Molecular Glue Strategies:

Recent advances in photoredox catalysis enable the construction of C2-linked functionalized molecules, including derivatives similar to this compound, under mild conditions with moderate yields.

These methods offer alternative synthetic flexibility but are less established for large-scale preparation.

Comparative Data Table of Preparation Methods

Analytical and Purification Considerations

- Monitoring by TLC and gas chromatography (GC) is standard to assess reaction progress and purity.

- Purification typically involves acid-base extraction, filtration to remove salts, solvent evaporation, and vacuum distillation or flash evaporation.

- Use of acetonitrile as solvent in vulcanization improves purification and yield.

- Control of pH during workup is critical to minimize impurities and maximize product recovery.

Summary and Outlook

The preparation of this compound primarily relies on multi-step synthesis starting from bread ketone or 2-methylfuran derivatives. The most efficient and industrially viable method involves a two-step vulcanization and reduction process yielding high purity product with good yield and manageable waste. Alternative methods such as catalytic hydrogenation and photoredox catalysis provide complementary synthetic routes but require further development for large-scale application.

Continued research into reaction optimization, green chemistry approaches, and novel catalytic systems is expected to improve the efficiency and sustainability of the compound’s synthesis, enhancing its availability for pharmaceutical and organic synthesis applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyltetrahydrofuran-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

Substitution: The compound can undergo nucleophilic substitution reactions at the tetrahydrofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted tetrahydrofuran derivatives.

Scientific Research Applications

2-(2-Methyltetrahydrofuran-3-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 2-(2-Methyltetrahydrofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The tetrahydrofuran ring can also interact with hydrophobic regions of biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Table 1. Comparative Data for Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (K) | Key Functional Groups | pKa (Approx.) |

|---|---|---|---|---|---|

| This compound* | C₇H₁₂O₃ | 144.17 | Not reported | Carboxylic acid, THF | ~4.5 |

| 2-(5-Cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid | C₁₉H₂₄O₃S | 332.44 | 423–424 | Benzofuran, sulfanyl | ~4.0 |

| 2-Amino-2-(tetrahydrofuran-3-yl)acetic Acid | C₆H₁₁NO₃ | 145.16 | Not reported | Amino acid, THF | ~2.1 (COOH), 9.5 (NH₂) |

| Tetrahydrofurfuryl Acrylate | C₈H₁₂O₃ | 156.18 | 223–225 | Acrylate ester | Non-acidic |

*Estimated values based on structural analogues.

Biological Activity

Chemical Structure and Properties

The molecular formula of 2-(2-Methyltetrahydrofuran-3-yl)acetic acid is CHO, with a molecular weight of approximately 144.17 g/mol. The presence of the carboxylic acid functional group suggests that it may participate in various chemical reactions typical for such compounds, including esterification and acid-base reactions.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, related compounds with similar structures often exhibit significant pharmacological properties. These include:

- Anti-inflammatory Effects : Compounds with tetrahydrofuran structures have been noted for their anti-inflammatory properties, suggesting that this compound might also possess similar effects.

- Antimicrobial Activity : Similar derivatives have shown potential antimicrobial effects, warranting further investigation into this compound's efficacy against various pathogens.

- Antioxidant Properties : Some studies indicate that related compounds can act as antioxidants, which may be relevant for therapeutic applications in oxidative stress-related diseases .

Antioxidant Capacity

Recent studies have explored the antioxidant capacity of compounds similar to this compound. For instance, research has indicated that the oxidation products of resveratrol include derivatives that could share biological pathways with this compound. The antioxidant activity is crucial for protecting cells from oxidative damage, which is implicated in various diseases .

Anti-inflammatory Studies

A study investigating the anti-inflammatory potential of tetrahydrofuran derivatives highlighted how modifications in the structure can enhance or diminish biological activity. While direct studies on this compound are sparse, the structural similarities suggest it could exhibit comparable anti-inflammatory effects .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally related compounds is beneficial. The following table summarizes some relevant compounds and their reported biological activities:

| Compound Name | Structure Type | Reported Activities |

|---|---|---|

| 2-Methyltetrahydrofuran | Tetrahydrofuran | Antioxidant, Anti-inflammatory |

| Nonanoic Acid | Carboxylic Acid | Antimicrobial |

| Resveratrol | Polyphenolic Compound | Antioxidant, Anti-inflammatory |

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for 2-(2-Methyltetrahydrofuran-3-yl)acetic acid, and how are reaction conditions optimized?

- Methodological Answer:

Synthesis typically involves functionalization of tetrahydrofuran derivatives. A plausible route includes:- Ring functionalization : Introduce a methyl group at the 2-position of tetrahydrofuran via alkylation using methyl iodide or Grignard reagents under anhydrous conditions .

- Acetic acid side-chain addition : Attach the acetic acid moiety via nucleophilic substitution or coupling reactions (e.g., using chloroacetic acid derivatives).

- Oxidation/Reduction : Adjust oxidation states using catalysts like Pd/C or enzymes for stereochemical control.

Optimization involves adjusting solvents (e.g., tetrahydrofuran, dichloromethane), temperature (40–80°C), and catalysts (e.g., sodium iodide) to maximize yield (>70%) and purity (>95%) .

Advanced: How can researchers resolve contradictions in yield data between batch and flow synthesis methods?

- Methodological Answer:

Discrepancies arise from mixing efficiency and thermal gradients. Use Design of Experiments (DoE) to test variables (residence time, temperature, catalyst loading). For example:- Compare batch (stirred-tank reactor) vs. continuous flow (microreactor) setups.

- Analyze byproducts via HPLC-MS to identify degradation pathways.

Reference kinetic studies of similar tetrahydrofuran derivatives to model reaction rates .

Structural Characterization

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer:

- NMR :

- ¹H NMR : Identify methyl groups (δ 1.2–1.5 ppm) and tetrahydrofuran protons (δ 3.5–4.0 ppm).

- ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm) and tetrahydrofuran carbons (δ 25–80 ppm).

2. IR Spectroscopy : Confirm carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

3. Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How can X-ray crystallography using SHELX refine ambiguous structural data?

- Methodological Answer:

- Apply constraints for hydrogen bonding (e.g., O–H⋯O interactions).

- Use TWIN and BASF commands to model twinning or disorder.

- Validate with R-factor (<0.05) and electron density maps .

Example: A related benzofuran derivative showed planar furan rings (mean deviation: 0.006 Å) and intermolecular hydrogen bonds .

Biological Activity and Molecular Interactions

Basic: What assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer:

- Enzyme Inhibition : Test against cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric assays.

- Antimicrobial Screening : Agar diffusion assays (e.g., E. coli, S. aureus) with MIC values.

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) .

Advanced: How can molecular docking resolve discrepancies in predicted vs. observed binding affinities?

- Methodological Answer:

- Protein Preparation : Use AutoDock Tools to add hydrogens and assign charges to the target (e.g., COX-2).

- Docking Simulations : Perform flexible ligand docking with AMBER force fields. Compare binding poses of this compound vs. ibuprofen.

- MD Simulations : Run 100 ns trajectories to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .

Crystallography and Solid-State Behavior

Advanced: How can researchers address challenges in resolving hydrogen-bonding networks in crystal structures?

- Methodological Answer:

- High-Resolution Data : Collect at low temperature (100 K) to reduce thermal motion.

- Hydrogen Bond Analysis : Use PLATON to identify O–H⋯O and C–H⋯π interactions. For example, a related compound exhibited dimeric hydrogen bonds (O⋯O distance: 2.65 Å) .

- Twinned Crystals : Apply SHELXL’s TWIN command with BASF parameters to refine overlapping lattices .

Safety and Handling

Basic: What safety protocols are recommended for handling this compound?

- Methodological Answer:

Computational Modeling

Advanced: How can DFT calculations predict reactivity under varying pH conditions?

- Methodological Answer:

- Geometry Optimization : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set.

- pKa Prediction : Calculate protonation states using COSMO-RS. Example: The acetic acid group may deprotonate at pH > 4.5, altering solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.